molecular formula C16H13NO2 B11863753 2-(4-Ethylphenyl)isoindole-1,3-dione CAS No. 83665-33-2

2-(4-Ethylphenyl)isoindole-1,3-dione

Cat. No.: B11863753
CAS No.: 83665-33-2
M. Wt: 251.28 g/mol
InChI Key: RJTMOIDRHLTIGC-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)isoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of 2-(4-Ethylphenyl)isoindoline-1,3-dione consists of an isoindoline-1,3-dione core with a 4-ethylphenyl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-ethyl aniline. The reaction is carried out in a solvent such as toluene under reflux conditions for 24 hours . The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(4-Ethylphenyl)isoindoline-1,3-dione can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. Solventless methods have also been developed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-(4-Ethylphenyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives:

These comparisons highlight the unique properties of 2-(4-Ethylphenyl)isoindoline-1,3-dione, making it a valuable compound in various fields of research.

Properties

CAS No.

83665-33-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(4-ethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO2/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-10H,2H2,1H3

InChI Key

RJTMOIDRHLTIGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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